1-phenylbutane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylbutane-1-sulfonyl fluoride is a sulfonyl fluoride compound characterized by the presence of a sulfonyl fluoride group attached to a phenyl and butane moiety. Sulfonyl fluorides are known for their stability and reactivity, making them valuable in various fields such as organic synthesis, chemical biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylbutane-1-sulfonyl fluoride can be synthesized through various methods. One common approach involves the conversion of sulfonic acids or their salts to sulfonyl fluorides using reagents like thionyl fluoride or Xtalfluor-E®. This method offers high yields and mild reaction conditions . Another method includes the direct fluorosulfonylation using fluorosulfonyl radicals, which provides a concise and efficient route to sulfonyl fluorides .
Industrial Production Methods: Industrial production of sulfonyl fluorides often involves the chlorine-fluorine exchange of sulfonyl chlorides in the presence of fluoride sources such as potassium fluoride (KF) or potassium bifluoride (KHF2). This method is widely used due to its simplicity and effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylbutane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with nitrogen, oxygen, and sulfur nucleophiles.
Reduction Reactions: Selective reduction reactions can be performed on sulfonyl fluorides.
Coupling Reactions: It can be used in Suzuki and Sonogashira coupling reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Coupling: Palladium or copper catalysts are typically used in coupling reactions.
Major Products Formed:
Substitution: Formation of sulfonamides, sulfonate esters, and sulfones.
Reduction: Formation of corresponding sulfides or thiols.
Coupling: Formation of biaryl or alkyne derivatives.
Scientific Research Applications
1-Phenylbutane-1-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in click chemistry.
Biology: It serves as a covalent probe for studying protein interactions and enzyme inhibition.
Medicine: It is explored for its potential as a drug candidate and in the development of protease inhibitors.
Industry: It is utilized in the production of functionalized materials and polymers.
Mechanism of Action
The mechanism of action of 1-phenylbutane-1-sulfonyl fluoride involves its reactivity as an electrophilic warhead. It can covalently modify specific amino acid residues in proteins, such as serine, threonine, lysine, tyrosine, cysteine, and histidine . This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
2-Nitrobenzenesulfonyl fluoride (NBSF): Known for its antibacterial properties.
(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF): Used as a serine protease inhibitor.
4-Formylbenzenesulfonyl fluoride ([18F]FBSF): Utilized in positron emission tomography (PET) imaging.
Uniqueness: 1-Phenylbutane-1-sulfonyl fluoride stands out due to its unique structural features, which combine the stability of the sulfonyl fluoride group with the reactivity of the phenyl and butane moieties. This combination allows for versatile applications in various fields, from organic synthesis to biomedical research.
Properties
CAS No. |
2171824-29-4 |
---|---|
Molecular Formula |
C10H13FO2S |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
1-phenylbutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C10H13FO2S/c1-2-6-10(14(11,12)13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3 |
InChI Key |
LQXVQIGXNDCWMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1)S(=O)(=O)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.